Home > Products > Screening Compounds P99896 > (R)-1,5-Dimethylhexylamine
(R)-1,5-Dimethylhexylamine - 70419-11-3

(R)-1,5-Dimethylhexylamine

Catalog Number: EVT-444937
CAS Number: 70419-11-3
Molecular Formula: C8H19N
Molecular Weight: 129.24 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Synthesis Analysis

The synthesis of (R)-1,5-dimethylhexylamine typically involves reductive amination processes. One common method includes the reaction of 2-methyl-2-pentene with ammonia in the presence of reducing agents such as sodium cyanoborohydride. This method allows for the formation of the desired amine with specific stereochemistry.

Key Parameters:

  • Starting Materials: 2-methyl-2-pentene and ammonia.
  • Catalysts/Reducing Agents: Sodium cyanoborohydride or similar reducing agents.
  • Reaction Conditions: Typically performed under controlled temperatures to optimize yield and selectivity.
Molecular Structure Analysis

The molecular formula of (R)-1,5-dimethylhexylamine is C8H19NC_8H_{19}N, with a molar mass of approximately 129.25 g/mol. The structure features a hexane backbone with two methyl groups at the first and fifth positions.

Structural Characteristics:

  • IUPAC Name: 1,5-Dimethylhexan-2-amine
  • SMILES Notation: CC(C)CC(C)N
  • 3D Structure: The compound exhibits a chiral center due to the presence of asymmetric carbon atoms, leading to enantiomeric forms that may have different biological activities.
Chemical Reactions Analysis

(R)-1,5-Dimethylhexylamine participates in various chemical reactions typical of amines. These include:

  • Alkylation Reactions: Can react with alkyl halides to form higher amines.
  • Acid-Base Reactions: Acts as a base in reactions with acids to form salts.
  • Oxidation Reactions: Can be oxidized to form corresponding ketones or aldehydes under specific conditions.

Notable Reactions:

  • Reacts with hydrochloric acid to form 1,5-dimethylhexylammonium chloride.
  • Under oxidative conditions, it may yield heptanones or related compounds.
Mechanism of Action

(R)-1,5-Dimethylhexylamine functions as a sympathomimetic agent. Its mechanism involves stimulating adrenergic receptors, which can lead to increased heart rate and blood pressure. This action mimics the effects of adrenaline and can enhance energy levels and focus.

Pharmacological Insights:

  • Stimulant Effects: Increases catecholamine release leading to heightened alertness.
  • Vasoconstriction: Causes narrowing of blood vessels which can elevate blood pressure.
  • Potential Risks: The stimulant properties pose risks for individuals with cardiovascular issues.
Physical and Chemical Properties Analysis

1,5-Dimethylhexylamine exhibits several notable physical properties:

  • Appearance: Colorless liquid or crystalline solid.
  • Boiling Point: Approximately 170 °C.
  • Solubility: Soluble in water and organic solvents.

Chemical Properties:

  • pKa Value: Indicates basicity; relevant for understanding its behavior in biological systems.
  • Stability: Stable under normal conditions but may decompose under extreme temperatures or in the presence of strong acids/bases.
Applications

(R)-1,5-Dimethylhexylamine is widely used in various applications:

Historical Development and Regulatory Evolution of (R)-1,5-Dimethylhexylamine

Emergence in Pharmaceutical Formulations: From Vasoconstrictors to Antispasmodic Intermediates

(R)-1,5-Dimethylhexylamine (also known as octodrine or DMHA) first emerged in the mid-20th century pharmaceutical landscape as a component of combination inhalers. Registered under the name "Vaporpac" and approved by the FDA in the 1960s, it functioned primarily as a vasoconstrictor with mild stimulant properties [6]. Its molecular structure—an aliphatic amine with chiral centers at the 1- and 5-positions—imparted both vasoactive effects and bioavailability advantages over bulkier aromatic amines. This structural configuration facilitated receptor interactions similar to endogenous catecholamines, though with reduced potency compared to pharmaceutical amphetamines [1].

By the 1980s, the compound's primary pharmaceutical value shifted toward its role as a chemical intermediate in synthesizing therapeutic agents. Most significantly, it became a key precursor in the production of octamylamine, a gastrointestinal antispasmodic drug that relaxes smooth muscles in the digestive tract to relieve spasms and associated discomfort [1]. The stereospecificity of the (R)-enantiomer proved critical for efficient synthesis, as the chiral integrity influenced the spatial orientation required for effective binding in downstream pharmaceutical molecules.

A less publicized but pharmacologically significant application emerged in tuberculosis research, where (R)-1,5-Dimethylhexylamine served as a building block for synthesizing glycosyl β-amino acids. These compounds demonstrated promising in vitro antitubercular activity against Mycobacterium tuberculosis, offering a potential pathway for novel antimicrobial agents [1]. The amine's aliphatic chain allowed for structural modifications that enhanced membrane permeability—a crucial factor in antimycobacterial efficacy.

Table 1: Pharmaceutical Applications of (R)-1,5-Dimethylhexylamine

EraPrimary ApplicationTherapeutic CategoryMechanistic Role
1960sVaporpac™ inhalerVasoconstrictorSympathomimetic
1980s–PresentOctamylamine synthesisAntispasmodicChemical intermediate
2000s–PresentGlycosyl β-amino acid synthesisAntitubercularStructural scaffold

The compound's decline in direct pharmaceutical formulations (excluding its use as an intermediate) stemmed from the advent of more selective adrenergic agonists with improved safety profiles. Nevertheless, its chemical versatility ensured retention in niche synthetic pathways, particularly where cost-effective chiral precursors were required [1] [6].

Transition to Dietary Supplements: Market Dynamics and Regulatory Interventions

The 2010s witnessed a pivotal transition of (R)-1,5-Dimethylhexylamine from pharmaceutical intermediate to dietary supplement stimulant, driven by market vacuums and regulatory arbitrage. Following the FDA's 2012–2014 crackdown on 1,3-Dimethylamylamine (DMAA) in sports supplements—linked to adverse events including strokes and sudden death—manufacturers sought structurally similar substitutes [6] [7]. DMHA emerged as a "2016 stimulant," aggressively marketed for weight loss, pre-workout energy enhancement, and cognitive augmentation. Product labeling often ambiguously referred to it as "2-aminoisoheptane" or "geranium extract," capitalizing on disputed claims of natural occurrence in Aconitum kusnezoffii or Pelargonium graveolens [6].

Market dynamics revealed a pattern of deliberate structural analoging: When one stimulant faced prohibition, suppliers substituted cognate compounds faster than regulators could evaluate their safety or legal status. Analytical studies of 13 commercial supplements claiming DMHA content detected measurable 1,5-DMHA in only four products (30.8%), with concentrations ranging from 1.5–65 mg per serving [6]. This inconsistency highlighted pervasive quality control issues and potential adulteration.

A landmark 2018 chiral analysis study dismantled claims of DMHA's natural origin. Using gas chromatography-mass spectrometry (GC-MS), researchers determined the enantiomeric ratio of DMHA in supplements. The results showed racemic mixtures or enriched (R)-isomer profiles inconsistent with botanical extraction, which typically yields specific enantiomers. This indicated synthetic production—likely via reductive amination of 6-methylheptan-2-one—rather than plant derivation [6].

Table 2: Regulatory Milestones in DMHA's Supplement History

YearRegulatory ActionMarket Impact
2012–2014FDA bans DMAA via warning letters and product seizuresCreates demand for structural analogs
2016DMHA marketed as "natural" DMAA alternativeSurge in sports/weight loss products
2018Chiral analysis disproves natural origin claimsFDA increases scrutiny of DMHA products
2019–2020FDA issues DMHA warning letters citing "illegal dietary ingredient" statusMajor retailers remove DMHA supplements

Regulatory interventions escalated post-2018. The FDA classified DMHA as an unapproved new dietary ingredient (NDI), asserting no evidence existed to demonstrate its safety as a supplement component. Warning letters cited failure to submit NDI notifications and misleading claims about its natural provenance [5] [7]. By 2020, major online retailers and supplement chains had largely purged DMHA-containing products, though niche vendors continued sales through direct channels or international markets [6].

Global Regulatory Disparities: FDA Warnings vs. Unregulated Markets

The regulatory status of (R)-1,5-Dimethylhexylamine exemplifies profound international fragmentation, creating regulatory havens that manufacturers exploit for product distribution. The FDA's stance remains unequivocal: DMHA lacks Generally Recognized as Safe (GRAS) status or pre-1994 dietary use evidence, rendering it an illegal dietary ingredient. The agency's 2019–2020 enforcement campaigns targeted domestic manufacturers and importers, emphasizing DMHA's structural and pharmacological similarity to prohibited stimulants like DMAA [5] [7].

Contrast this with Australia/New Zealand, where DMHA falls under the Therapeutic Goods Act (Australia) or Natural Health Product regulations (New Zealand). These frameworks require ingredient pre-approval and adverse event reporting, effectively excluding DMHA from legal supplement markets due to insufficient safety data [3]. Similarly, Canada regulates it as a natural health product requiring licensing, which DMHA has not obtained [3].

The European Union presents a complex patchwork. While no centralized approval exists, the novel food regulation (EU 2015/2283) requires safety assessments for ingredients not consumed "significantly" before 1997. DMHA likely qualifies as novel, but enforcement varies. Some member states (e.g., Sweden, Finland) have issued consumer alerts, while others lack specific prohibitions [3] [9].

Notably, Asia-Pacific markets demonstrate regulatory inertia. Japan’s "Food with Functional Claims" (FFC) system allows simplified notifications for health foods, but DMHA has not been formally evaluated. China’s stringent "blue hat" registration for health foods focuses primarily on vitamins, minerals, and traditional botanicals, leaving synthetic stimulants like DMHA in a gray zone unless explicitly prohibited [3]. This disparity enables persistent online sales from jurisdictions with lax oversight.

Table 3: Global Regulatory Positions on DMHA in Supplements (as of 2025)

RegionRegulatory StatusKey Regulatory MechanismEnforcement Level
United StatesProhibitedNew Dietary Ingredient (NDI) premarket notificationHigh (warning letters, seizures)
European UnionDe facto prohibited*Novel Food RegulationModerate (varies by member state)
Australia/NZProhibitedTherapeutic Goods Act / Natural Health Product BillHigh
CanadaProhibitedNatural Health Products RegulationsModerate
JapanUnregulatedFood with Functional Claims (FFC) systemLow
ChinaUnregulatedBlue Hat registration (focus on traditional ingredients)Low

*No EU-wide ban, but subject to novel food requirements; not authorized.

The digital marketplace complicates enforcement further. A 2024 analysis identified DMHA products shipping to the U.S. from warehouses in Southeast Asia, exploiting "drop-shipping" models where regulatory accountability is obscured. These products often omit DMHA from labels or use obscure synonyms like "2-amino-6-methylheptane" [3] [7]. The persistence of such tactics underscores limitations of geographically bound regulations in an era of global e-commerce.

Properties

CAS Number

70419-11-3

Product Name

(R)-1,5-Dimethylhexylamine

IUPAC Name

(2R)-6-methylheptan-2-amine

Molecular Formula

C8H19N

Molecular Weight

129.24 g/mol

InChI

InChI=1S/C8H19N/c1-7(2)5-4-6-8(3)9/h7-8H,4-6,9H2,1-3H3/t8-/m1/s1

InChI Key

QNIVIMYXGGFTAK-MRVPVSSYSA-N

SMILES

CC(C)CCCC(C)N

Canonical SMILES

CC(C)CCCC(C)N

Isomeric SMILES

C[C@H](CCCC(C)C)N

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.